(16R)-25-Methyl-16-hydroxyparsonsine
Description
(16R)-25-Methyl-16-hydroxyparsonsine is a steroidal lactone derivative characterized by a hydroxy group at the C16 position (R-configuration) and a methyl substitution at C24. Its structural backbone shares similarities with synthetic progestins and corticosteroids, though its distinct substituents modulate its physicochemical and biological behavior. The C16 hydroxy group and C25 methyl group are critical for its stereochemical identity, influencing solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
4-butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO9/c1-6-13(4)23(30)18(25)19(26)32-14(5)22(29,12(2)3)20(27)31-11-15-7-9-24-10-8-16(17(15)24)33-21(23)28/h7,12-14,16-18,25,29-30H,6,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCHAEUHBIADIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (16R)-25-Methyl-16-hydroxyparsonsine typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Core Structure: This involves the construction of the main carbon skeleton through a series of carbon-carbon bond-forming reactions.
Introduction of Functional Groups: The hydroxyl and methyl groups are introduced at specific positions using selective reagents and catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and minimize waste.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (16R)-25-Methyl-16-hydroxyparsonsine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and properties.
Substitution: Functional groups can be substituted with other groups to modify the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Studies: The compound is used to study enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (16R)-25-Methyl-16-hydroxyparsonsine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and altering metabolic pathways.
Receptor Interaction: Binding to cellular receptors and triggering signaling cascades that lead to physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (16R)-25-Methyl-16-hydroxyparsonsine with five analogous steroidal lactones (compounds g–k) from , focusing on structural variations, substituent effects, and analytical differentiation.
Structural and Functional Group Variations
Key differences among these compounds lie in their substituent types, positions, and stereochemistry:
| Compound | Core Structure | Substituents | Lactone Position |
|---|---|---|---|
| g | 17α-Pregn-4-ene | 15β,16β-methylene; 3-oxo | γ-lactone at C21 |
| h | 17α-Pregn-4-ene | 15β-methyl; 6β,7β-methylene; 3-oxo | γ-lactone at C21 |
| i | 17α-Pregn-4-ene | 15β,16β-methylene; 7β-chloromethyl; 3-oxo | γ-lactone at C21 |
| j | 17β-Pregn-4-ene | 15β,16β-methylene; 7β-chloromethyl; 3-oxo | γ-lactone at C21 |
| k | 17α-Pregn-3,5(6)-diene | 15β,16β-methylene; 7β-hydroxymethyl | γ-lactone at C21 |
| Target | Parsonsine derivative | 16R-hydroxy; 25-methyl | Likely γ-lactone |
Key Observations :
Positional and Stereochemical Differences: Compounds g, h, i, and k are 17α-pregnane derivatives, whereas j is a 17β-pregnane isomer. The 7β-chloromethyl group in i and j introduces halogenated hydrophobicity, contrasting with the 7β-hydroxymethyl in k, which enhances polarity. The target’s 25-methyl group may improve lipophilicity compared to these analogs.
Functional Group Impact: The 3-oxo group in g, h, i, and j is absent in k and the target compound, suggesting differences in redox stability and metabolic pathways.
Physicochemical and Analytical Differentiation
highlights analytical techniques (e.g., HPLC, NMR) for distinguishing such compounds. For example:
- Chromatographic Behavior : The 7β-chloromethyl substituent (i, j) increases retention time in reversed-phase HPLC compared to hydroxymethyl (k) or methyl (target) groups .
- Spectroscopic Signatures :
Stability and Compatibility Considerations
underscores the importance of stability in pharmaceutical contexts. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
